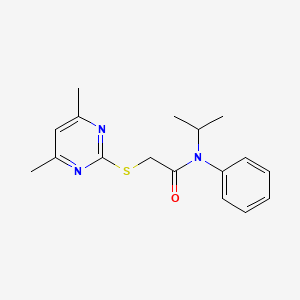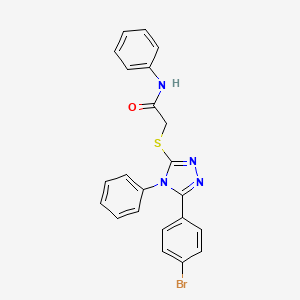
(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid, also known as isotopically labeled oleic acid, is a monounsaturated omega-9 fatty acid. This compound is characterized by the presence of seven carbon-13 isotopes at specific positions within its molecular structure. It is a derivative of oleic acid, which is commonly found in various animal and vegetable fats and oils .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid typically involves the incorporation of carbon-13 isotopes into the oleic acid molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from commercially available carbon-13 labeled precursors, the synthesis involves a series of chemical reactions such as hydrogenation, hydrazidation, and esterification.
Biological Methods: Utilizing microorganisms or plants that have been fed with carbon-13 labeled substrates to produce the desired fatty acid.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound often involves large-scale fermentation processes using genetically modified organisms. These organisms are engineered to incorporate carbon-13 isotopes into their metabolic pathways, resulting in the production of labeled fatty acids .
化学反応の分析
Types of Reactions
(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the molecule can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products
Epoxides and Diols: From oxidation reactions.
Saturated Fatty Acids: From reduction reactions.
Esters and Amides: From substitution reactions.
科学的研究の応用
(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid has numerous applications in scientific research:
作用機序
The mechanism of action of (Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of signaling molecules that regulate various physiological processes . The molecular targets include enzymes involved in fatty acid metabolism and pathways related to inflammation and oxidative stress .
類似化合物との比較
Similar Compounds
Elaidic Acid: A trans isomer of oleic acid with different physical properties and biological effects.
Linoleic Acid: An omega-6 fatty acid with two double bonds, differing in its metabolic and physiological roles.
Stearic Acid: A saturated fatty acid with no double bonds, leading to different chemical reactivity and biological functions.
Uniqueness
(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This feature distinguishes it from other similar fatty acids and enhances its utility in research applications .
特性
分子式 |
C18H34O2 |
|---|---|
分子量 |
289.41 g/mol |
IUPAC名 |
(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9+1,10+1,11+1,12+1,16+1,17+1,18+1 |
InChIキー |
ZQPPMHVWECSIRJ-ZNACGWQSSA-N |
異性体SMILES |
CCCCCCCC/[13CH]=[13CH]\[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


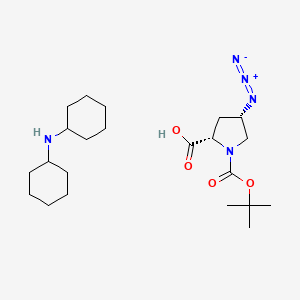

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)



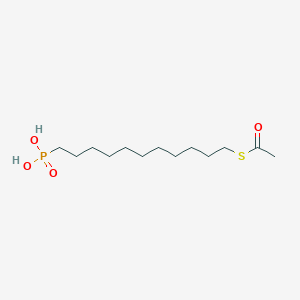
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
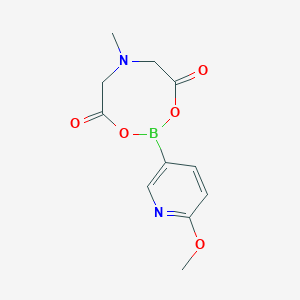
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
